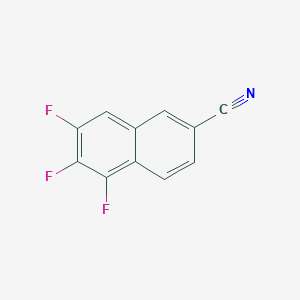
5,6,7-Trifluoronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₁H₄F₃N and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the naphthalene ring and a nitrile group at the second position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of naphthalene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide .
Industrial Production Methods: In an industrial setting, the production of 5,6,7-Trifluoronaphthalene-2-carbonitrile may involve large-scale fluorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trifluoronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or like are typical reducing agents.
Substitution: Nucleophiles such as amines , thiols , or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: 5,6,7-Trifluoronaphthalene-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for the exploration of fluorinated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its fluorinated nature imparts desirable properties such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile , participating in reactions with nucleophiles. The fluorine atoms enhance the compound’s electrophilicity and lipophilicity , affecting its reactivity and interaction with biological molecules . These properties make it a valuable tool in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
- 5,6,7-Trifluoronaphthalene-1-carbonitrile
- 5,6,7-Trifluoronaphthalene-3-carbonitrile
- 5,6,7-Trifluoronaphthalene-4-carbonitrile
Comparison: Compared to its analogs, 5,6,7-Trifluoronaphthalene-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity . The specific placement of the nitrile group at the second position can result in different steric and electronic effects , making it distinct in terms of its synthetic utility and application potential .
Properties
CAS No. |
874817-33-1 |
|---|---|
Molecular Formula |
C11H4F3N |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
5,6,7-trifluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H4F3N/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-4H |
InChI Key |
XYIHEFLVUNNGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1C#N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
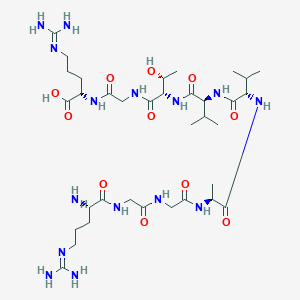
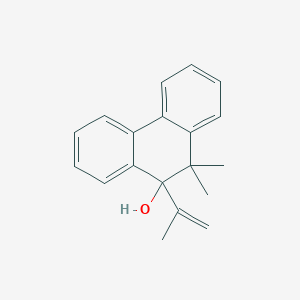
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)
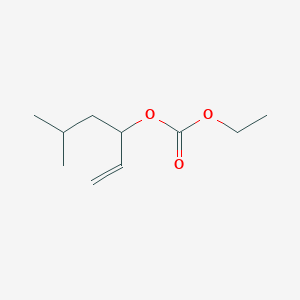
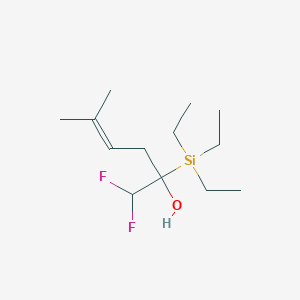
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


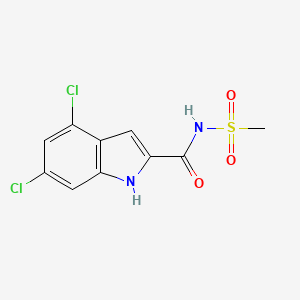
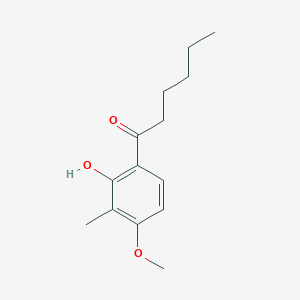
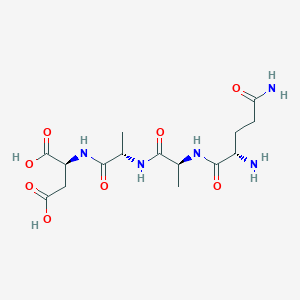
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
